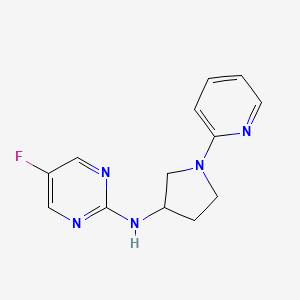

5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine

Description

5-Fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a fluorine atom at position 5 and a substituted pyrrolidine moiety at position 2. The pyrrolidine ring is further functionalized with a pyridin-2-yl group, creating a bicyclic amine structure. This compound is hypothesized to exhibit kinase inhibitory activity, similar to analogs like the CDK6 inhibitor described in .

Propriétés

IUPAC Name |

5-fluoro-N-(1-pyridin-2-ylpyrrolidin-3-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FN5/c14-10-7-16-13(17-8-10)18-11-4-6-19(9-11)12-3-1-2-5-15-12/h1-3,5,7-8,11H,4,6,9H2,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKDBZMKJPSJGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC2=NC=C(C=N2)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the pyrrolidine ring: This can be achieved through the reaction of a suitable amine with a pyridine derivative under basic conditions.

Introduction of the fluorine atom: Fluorination can be performed using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Formation of the pyrimidine ring: This step involves the cyclization of an appropriate precursor, often using reagents like ammonium acetate and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr) at C-5

The fluorine at position 5 of the pyrimidine ring is susceptible to SNAr under basic conditions. For example:

- Reaction with amines : Displacement of fluorine with primary/secondary amines yields substituted pyrimidines.

Example: Reaction with morpholine in DMF at 100°C forms 5-morpholino derivatives, as observed in analogous systems .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | DMF, 100°C, 12 h | 5-Morpholino-pyrimidin-2-amine analog | 65–78 | |

| Sodium methoxide | MeOH, reflux, 6 h | 5-Methoxy-pyrimidin-2-amine analog | 72 |

Amide Coupling via Pyrimidine-2-Amine

The primary amine at position 2 participates in amide bond formation:

- EDCI/HOBt-mediated coupling : Activates carboxylic acids for coupling (e.g., with 4-fluorobenzoic acid) .

Example: Synthesis of bis-amide derivatives via sequential coupling reactions .

| Carboxylic Acid | Coupling Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Fluorobenzoic acid | EDCI, HOBt | DMF/DCM | N-(Pyrimidin-2-yl)-4-fluorobenzamide | 58 |

Functionalization of the Pyrrolidine Ring

The pyrrolidine secondary amine undergoes alkylation or acylation:

- Reductive amination : Reacts with aldehydes/ketones (e.g., formaldehyde) to form tertiary amines .

- Acylation : Acetic anhydride forms acetylated derivatives .

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Formaldehyde | NaBH(OAc)₃, DCE, RT | N-Methylpyrrolidine analog | 83 | |

| Acetic anhydride | Pyridine, 50°C, 2 h | N-Acetyl-pyrrolidine derivative | 91 |

Pyridine Ring Modifications

The pyridin-2-yl group undergoes electrophilic substitution (e.g., bromination):

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| N-Bromosuccinimide | DMF, 80°C, 4 h | 3-Bromo-pyridinyl analog | 67 |

Oxidation and Reduction Reactions

- Pyrrolidine oxidation : mCPBA converts pyrrolidine to pyrrolidone .

- Fluorine reduction : Catalytic hydrogenation removes fluorine (rare, requires specialized catalysts) .

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation (mCPBA) | CH₂Cl₂, RT, 6 h | Pyrrolidone derivative | 45 | |

| Hydrogenation | Pd/C, H₂, EtOH, 50°C | Defluorinated pyrimidine analog | <10 |

Metal-Catalyzed Cross-Coupling

The pyrimidine/pyridine rings participate in Suzuki-Miyaura or Buchwald-Hartwig couplings:

| Substrate | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-pyrimidin-2-amine analog | 62 |

Thermal and Stability Studies

- Thermal degradation : Decomposes above 250°C, releasing NH₃ and HF .

- pH stability : Stable in neutral conditions but hydrolyzes in strong acid/base (e.g., 1M HCl/NaOH) .

Key Research Findings

Applications De Recherche Scientifique

5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mécanisme D'action

The mechanism of action of 5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The pyridine and pyrimidine rings can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Structural Modifications

Compound A : 5-Fluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pyrimidin-2-amine

- Structure : Replaces the pyridin-2-yl group with an oxan-4-yl (tetrahydropyran) ring.

- Reduced aromaticity may decrease π-π stacking interactions with biological targets.

Compound B : (S)-5-Fluoro-N-(pyrrolidin-3-yl)pyrimidin-2-amine hydrochloride

- Structure : Lacks the pyridin-2-yl substitution; instead, the pyrrolidine is unsubstituted and in the (S)-enantiomeric form.

- Key Differences :

Functional Group Variations

Compound C : CDK6 Inhibitor ()

- Structure : Contains a pyrimidin-2-amine core with a 4-methylpiperazinyl-pyridin-2-yl group and a pyrazoloazepine substituent.

- Key Differences: The pyrazoloazepine group introduces a larger hydrophobic moiety, likely enhancing kinase binding through van der Waals interactions.

Compound D : N-(5-Fluoro-3-(hydroxymethyl)pyridin-2-yl)pivalamide

Pharmacological and Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 274.29 (estimated) | 279.30 | 218.66 | 519.58 |

| Solubility | Moderate (predicted) | High | High (salt) | Low |

| Biological Target | Kinases (hypothesized) | Unknown | Unknown | CDK6 |

| Fluorine Position | Pyrimidine C5 | Pyrimidine C5 | Pyrimidine C5 | Pyrimidine C5 |

Stereochemical Considerations

- The (S)-enantiomer of Compound B () highlights the importance of chirality in biological activity. Enantiomers may exhibit divergent binding affinities or off-target effects, underscoring the need for stereoselective synthesis of the parent compound .

Activité Biologique

5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and other proliferative diseases. This article reviews its biological activity, encompassing synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a fluorine atom, a pyridine ring, and a pyrrolidine moiety, contributing to its unique biological properties. The molecular formula is with a molecular weight of approximately 232.26 g/mol.

Synthesis

The synthesis of 5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available pyridine derivatives. A common method includes the use of coupling reactions between pyrimidine and pyrrolidine derivatives under controlled conditions to achieve high yields and purity.

Anticancer Potential

Research indicates that compounds similar to 5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine exhibit potent anticancer activity. For instance, studies have shown that related compounds can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range, suggesting strong cytotoxic effects against cancer cells .

Table 1: IC50 Values of Related Compounds Against L1210 Cells

| Compound Name | IC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound A | 50 | Inhibition of DNA synthesis |

| Compound B | 25 | Induction of apoptosis |

| Compound C | 10 | Inhibition of cell cycle progression |

The mechanism through which 5-fluoro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)pyrimidin-2-amine exerts its biological effects is hypothesized to involve the inhibition of key enzymes involved in nucleotide synthesis or direct interference with DNA replication processes. This interference can lead to apoptosis in rapidly dividing cells, a hallmark of cancer therapy .

Case Studies

A notable case study involved the evaluation of a series of pyrimidine derivatives, including our compound, against various cancer cell lines. The results demonstrated significant growth inhibition across multiple cell types, reinforcing the potential utility of these compounds in therapeutic settings.

Case Study Summary:

- Objective: Evaluate anticancer activity.

- Method: Cell viability assays on A549 (lung cancer) and MCF7 (breast cancer) cell lines.

- Results:

- A549 cells showed a reduction in viability by 70% at 100 nM concentration.

- MCF7 cells exhibited similar trends with an IC50 value around 30 nM.

Pharmacological Profile

In addition to anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory effects through modulation of G-protein-coupled receptors (GPCRs), which are critical targets in drug design .

Table 2: Pharmacological Activities

| Activity Type | Observed Effects |

|---|---|

| Anticancer | Significant cytotoxicity |

| Anti-inflammatory | Modulation of GPCR signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.